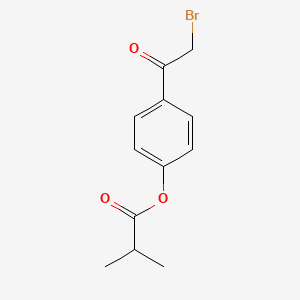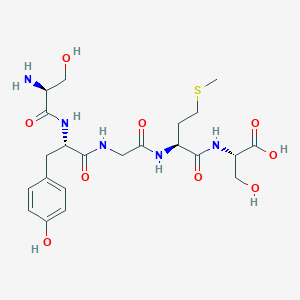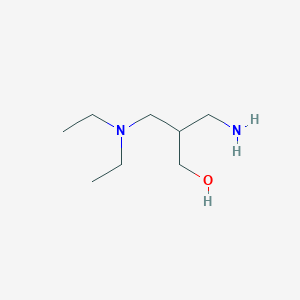![molecular formula C16H18N4O2S B14245637 Benzenesulfonamide, N-[2-azido-1-(4-methylphenyl)ethyl]-4-methyl- CAS No. 400851-21-0](/img/structure/B14245637.png)
Benzenesulfonamide, N-[2-azido-1-(4-methylphenyl)ethyl]-4-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonamide, N-[2-azido-1-(4-methylphenyl)ethyl]-4-methyl- is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, N-[2-azido-1-(4-methylphenyl)ethyl]-4-methyl- typically involves multiple steps. One common method starts with the preparation of the intermediate 2-azido-1-(4-methylphenyl)ethanol. This intermediate is then reacted with 4-methylbenzenesulfonyl chloride under basic conditions to yield the final product. The reaction conditions often involve the use of a base such as triethylamine and solvents like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, N-[2-azido-1-(4-methylphenyl)ethyl]-4-methyl- undergoes various types of chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: The azido group can be reduced to form amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Nucleophiles like amines and alcohols can react with the sulfonamide group under basic or acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
Benzenesulfonamide, N-[2-azido-1-(4-methylphenyl)ethyl]-4-methyl- has several scientific research applications:
Chemistry: Used in click chemistry for the synthesis of complex molecules.
Biology: Investigated for its potential as a bioorthogonal reagent.
Medicine: Explored for its antimicrobial properties and potential as a drug candidate.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzenesulfonamide, N-[2-azido-1-(4-methylphenyl)ethyl]-4-methyl- involves its interaction with biological molecules through its azido and sulfonamide groups. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking their activity .
Comparison with Similar Compounds
Similar Compounds
- Benzenesulfonamide, N-ethyl-4-methyl-
- N-(1-azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide
- 4-((4-oxo-4,5-Dihydrothiazol-2-yl)amino)benzenesulfonamide
Uniqueness
Benzenesulfonamide, N-[2-azido-1-(4-methylphenyl)ethyl]-4-methyl- is unique due to the presence of both an azido group and a sulfonamide group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
400851-21-0 |
|---|---|
Molecular Formula |
C16H18N4O2S |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
N-[2-azido-1-(4-methylphenyl)ethyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C16H18N4O2S/c1-12-3-7-14(8-4-12)16(11-18-20-17)19-23(21,22)15-9-5-13(2)6-10-15/h3-10,16,19H,11H2,1-2H3 |
InChI Key |
MDECSIHJSCGMBB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(CN=[N+]=[N-])NS(=O)(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-Octanol, 8-[4-(phenylmethoxy)phenoxy]-](/img/structure/B14245574.png)



![(2R)-2-[4-(7-chloroquinolin-2-yl)oxyphenoxy]propanoic acid](/img/structure/B14245600.png)
![2-(Benzyloxy)-6-[2-(benzyloxy)ethoxy]naphthalene](/img/structure/B14245625.png)

![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-(2-hydroxyethyl)-2-(triethylsilyl)-, methyl ester](/img/structure/B14245641.png)
![3,7,12,18-Tetraazabicyclo[12.3.1]octadeca-1(18),14,16-triene](/img/structure/B14245643.png)


